Cas no 76989-44-1 (1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,3-dichlorophenyl)-3-methyl-)
1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,3-dichlorophenyl)-3-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,3-dichlorophenyl)-3-methyl-
- 5-Amino-1-(2,3-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
- MFCD30725870
- 76989-44-1
- 5-Amino-1-(2,3-dichlorophenyl)-3-methylpyrazole-4-carbonitrile
- 5-Amino-1-(2,3-dichloro-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile
-
- MDL: MFCD30725870
- Inchi: 1S/C11H8Cl2N4/c1-6-7(5-14)11(15)17(16-6)9-4-2-3-8(12)10(9)13/h2-4H,15H2,1H3
- InChI Key: BKNBNBMRHSAJTG-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1N1C(=C(C#N)C(C)=N1)N)Cl
Computed Properties
- Exact Mass: 266.0126017g/mol
- Monoisotopic Mass: 266.0126017g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 67.6Ų
1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,3-dichlorophenyl)-3-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB475152-1 g |
5-Amino-1-(2,3-dichloro-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile |
76989-44-1 | 1g |
€547.60 | 2022-06-10 | ||
| abcr | AB475152-5g |
5-Amino-1-(2,3-dichloro-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile; . |
76989-44-1 | 5g |
€1846.50 | 2025-04-16 | ||
| abcr | AB475152-1g |
5-Amino-1-(2,3-dichloro-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile; . |
76989-44-1 | 1g |
€651.60 | 2025-04-16 |
1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,3-dichlorophenyl)-3-methyl- Suppliers
1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,3-dichlorophenyl)-3-methyl- Related Literature
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,3-dichlorophenyl)-3-methyl-
Comprehensive Overview of 5-Amino-1-(2,3-Dichlorophenyl)-3-Methyl-1H-Pyrazole-4-Carbonitrile (CAS No. 76989-44-1)
The compound 5-amino-1-(2,3-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS No. 76989-44-1) represents a structurally unique heterocyclic molecule with significant potential in medicinal chemistry and pharmaceutical research. Its core structure features a pyrazole ring, a five-membered aromatic system containing two nitrogen atoms, substituted with a cyano group at the C-4 position, a methyl group at C-3, and an amino functionality at C-5. The 2,3-dichlorophenyl moiety further enhances its structural diversity and pharmacological profile. This compound is classified as an aromatic nitrile, a class of molecules widely studied for their biological activities and synthetic utility.
Recent advancements in heterocyclic chemistry have highlighted the importance of pyrazole derivatives in drug discovery pipelines. The pyrazole scaffold is known for its ability to modulate enzyme activity, receptor interactions, and metabolic pathways. Specifically, the presence of the cyano group (-CN) introduces electron-withdrawing effects that influence molecular polarity and reactivity. The amino substituent (-NH₂) at position 5 provides opportunities for hydrogen bonding interactions with biological targets, while the dichlorinated phenyl ring contributes to lipophilicity and structural rigidity—key factors in optimizing drug-like properties.
Synthetic approaches to this compound typically involve multistep organic reactions. A common strategy begins with the formation of the pyrazole core via condensation reactions between hydrazines and α-diketones or their equivalents. Subsequent functionalization steps introduce the cyano group, often achieved through cyanation reactions using reagents like copper(I) cyanide or trimethylsilyl cyanide. The introduction of the methyl group at C-3 may involve alkylation or coupling reactions under palladium-catalyzed conditions. Finally, the attachment of the 2,3-dichlorophenyl ring is accomplished through electrophilic aromatic substitution or transition-metal-mediated cross-coupling methodologies.
Pharmacologically, compounds bearing similar structural motifs have demonstrated diverse biological activities. For instance, pyrazole-based nitriles have been investigated as potential inhibitors of kinases, proteases, and other enzyme targets implicated in cancer and inflammatory diseases. The combination of an amino group, a dichlorinated aryl ring, and a nitrile functionality creates a multifunctional platform for rational drug design. Recent studies have explored their utility as lead compounds for developing anti-cancer agents targeting specific signaling pathways such as PI3K/AKT/mTOR or MAPK/ERK cascades.
In materials science applications, this compound's electronic properties make it suitable for use in organic electronics or photovoltaic systems. The conjugated π-electron system formed by the pyrazole ring and adjacent aromatic substituents facilitates charge transport characteristics essential for optoelectronic devices. Researchers have also examined its potential as a building block for functional polymers due to its ability to participate in polymerization reactions under controlled conditions.
Structural characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy confirm key features including: (i) distinct aromatic proton signals from the dichlorophenyl ring; (ii) characteristic chemical shifts for pyrazole protons; (iii) coupling patterns consistent with vicinal hydrogens on adjacent carbon atoms; and (iv) diagnostic carbon signals from both aliphatic methyl groups and aromatic carbons via ¹³C NMR analysis.
Thermodynamic stability studies reveal that this compound exhibits moderate solubility in polar organic solvents while maintaining crystallinity under ambient conditions. Differential scanning calorimetry (DSC) profiles indicate phase transitions typical of molecular solids with hydrogen-bonding capabilities between amino groups across adjacent molecules in solid-state structures.
Computational modeling approaches have been employed to predict molecular docking affinities against various protein targets. Molecular dynamics simulations suggest favorable interactions between the dichlorinated phenyl ring and hydrophobic pockets within enzyme active sites while hydrogen bonding occurs between amino groups and polar residues on receptor surfaces—key determinants influencing binding specificity.
In summary, the compound (5-amino-1-(2,3-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile) exemplifies how strategic incorporation of multiple functional groups into a single scaffold can yield molecules with tunable physicochemical properties suitable for diverse applications ranging from pharmaceutical development to advanced material synthesis.
76989-44-1 (1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,3-dichlorophenyl)-3-methyl-) Related Products
- 182923-63-3(1H-Pyrazole-4-carbonitrile,5-amino-1-(2-chlorophenyl)-3-(trifluoromethyl)-)
- 107856-31-5(5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole)
- 1072944-85-4(5-Amino-4-cyano-1-(2,6-dichlorophenyl)-3-methylpyrazole)
- 182923-71-3(1H-Pyrazole-4-carbonitrile,5-amino-1-(3,4-dichlorophenyl)-3-(trifluoromethyl)-)
- 107842-57-9(5-Amino-4-cyano-1-(3-chlorophenyl)-3-methylpyrazole)
- 58791-82-5(5-Amino-4-cyano-1-(4-chlorophenyl)-3-methylpyrazole)
- 58791-83-6(5-Amino-4-cyano-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole)
- 362601-75-0(5-AMINO-3-METHYL-1-(2,4,6-TRICHLORO-PHENYL)-1H-PYRAZOLE-4-CARBONITRILE)
- 182923-69-9(1H-Pyrazole-4-carbonitrile,5-amino-1-(2,6-dichlorophenyl)-3-(trifluoromethyl)-)
- 76982-29-1(5-Amino-4-cyano-1-(2,5-dichlorophenyl)-3-methylpyrazole)